Cas no 117237-99-7 (7-Methoxy-3-methyl-quinoxalin-2-ol)

7-Methoxy-3-methyl-quinoxalin-2-ol is a quinoxaline derivative with notable applications in pharmaceutical and agrochemical research. Its structural features, including the methoxy and hydroxyl substituents, contribute to its potential as a versatile intermediate in synthetic chemistry. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its reactivity profile allows for selective modifications, making it useful in the development of biologically active molecules. Researchers value this compound for its role in studying heterocyclic systems and its utility in designing novel therapeutic or agrochemical agents. Analytical methods confirm high purity, ensuring reliable performance in experimental applications.
7-Methoxy-3-methyl-quinoxalin-2-ol structure
117237-99-7 structure
Product Name:7-Methoxy-3-methyl-quinoxalin-2-ol
CAS No:117237-99-7
MF:C10H10N2O2
MW:190.198602199554
CID:131526
PubChem ID:21796422
Update Time:2025-10-27

7-Methoxy-3-methyl-quinoxalin-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinoxalinone,7-methoxy-3-methyl-
    • 2(1H)-Quinoxalinone,7-methoxy-3-methyl-(9CI)
    • 3-methyl-7-methoxyquinoxalin-2(1H)-one
    • 7-methoxy-3-methyl-1H-quinoxalin-2-one
    • 7-METHOXY-3-METHYLQUINOXALIN-2(1H)-ONE
    • 7-methoxy 3-methyl-1H-quinoxalin-2-one
    • 7-Methoxy-3-methyl-1H-chinoxalin-2-on
    • ACMC-20mn2v
    • AG-D-39043
    • CTK4B0190
    • SureCN620809
    • CS-0087948
    • SCHEMBL14734394
    • DTXSID10618211
    • 117237-99-7
    • 7-Methoxy-3-methyl-quinoxalin-2-ol
    • SCHEMBL620809
    • 7-Methoxy-3-methylquinoxalin-2-ol
    • AAQWKOHIGOPTPD-UHFFFAOYSA-N
    • Inchi: 1S/C10H10N2O2/c1-6-10(13)12-9-5-7(14-2)3-4-8(9)11-6/h3-5H,1-2H3,(H,12,13)
    • InChI Key: AAQWKOHIGOPTPD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)NC(C(C)=N2)=O

Computed Properties

  • Exact Mass: 190.0743
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • PSA: 50.69
  • Vapor Pressure: Not available

7-Methoxy-3-methyl-quinoxalin-2-ol Security Information

7-Methoxy-3-methyl-quinoxalin-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M333838-10mg
7-Methoxy-3-methyl-quinoxalin-2-ol
117237-99-7
10mg
$ 50.00 2022-06-02
TRC
M333838-50mg
7-Methoxy-3-methyl-quinoxalin-2-ol
117237-99-7
50mg
$ 115.00 2022-06-02
TRC
M333838-100mg
7-Methoxy-3-methyl-quinoxalin-2-ol
117237-99-7
100mg
$ 185.00 2022-06-02
Chemenu
CM221543-50mg
7-Methoxy-3-methylquinoxalin-2(1H)-one
117237-99-7 97%
50mg
$*** 2023-04-03
Chemenu
CM221543-100mg
7-Methoxy-3-methylquinoxalin-2(1H)-one
117237-99-7 97%
100mg
$*** 2023-04-03

7-Methoxy-3-methyl-quinoxalin-2-ol Related Literature

Additional information on 7-Methoxy-3-methyl-quinoxalin-2-ol

Recent Advances in the Study of 7-Methoxy-3-methyl-quinoxalin-2-ol (CAS: 117237-99-7): A Comprehensive Research Brief

7-Methoxy-3-methyl-quinoxalin-2-ol (CAS: 117237-99-7) is a quinoxaline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief synthesizes the latest findings related to this compound, providing a detailed overview of its current status in scientific research.

One of the key areas of investigation has been the compound's role as an inhibitor of specific enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 7-Methoxy-3-methyl-quinoxalin-2-ol exhibits potent inhibitory activity against tyrosine kinases, which are implicated in various cancers. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and its target enzymes, revealing a high affinity for the ATP-binding sites of these kinases.

In addition to its anticancer potential, recent research has highlighted the compound's antimicrobial properties. A team of researchers from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that 7-Methoxy-3-methyl-quinoxalin-2-ol shows broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics.

The synthetic chemistry of 7-Methoxy-3-methyl-quinoxalin-2-ol has also been a focus of recent investigations. A 2024 paper in Organic & Biomolecular Chemistry described an optimized synthetic route that improves yield and scalability while minimizing the use of hazardous reagents. This advancement is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and environmental impact.

Pharmacokinetic studies have further enriched our understanding of this compound. Research published in Drug Metabolism and Disposition utilized LC-MS/MS techniques to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 7-Methoxy-3-methyl-quinoxalin-2-ol in rodent models. The findings suggest favorable oral bioavailability and a half-life suitable for once-daily dosing, though species differences in metabolism were noted.

Looking forward, several research groups are exploring structure-activity relationships (SAR) to develop analogs with enhanced potency and selectivity. Preliminary results from these efforts, presented at the 2023 American Chemical Society National Meeting, indicate that modifications to the methoxy and methyl groups can significantly influence both the biological activity and physicochemical properties of the compound.

In conclusion, 7-Methoxy-3-methyl-quinoxalin-2-ol represents a versatile scaffold with multiple therapeutic applications. The convergence of recent findings from medicinal chemistry, microbiology, and pharmacology underscores its potential as a lead compound for further development. Future research directions likely will focus on clinical translation, combination therapies, and the exploration of novel biological targets for this promising molecule.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.